Rhodium trichloride hydrate

Solubility Coordination Chemistry Homogeneous Catalysis

Rhodium trichloride hydrate, with the general formula RhCl₃·xH₂O (x typically 1–3), is a diamagnetic red-brown crystalline solid and the most widely utilized entry point into rhodium coordination and organometallic chemistry. Unlike its anhydrous counterpart, this hydrated form exhibits high aqueous solubility, enabling its use as a convenient, bench-stable source of Rh(III) for the in situ generation of catalytically active species.

Molecular Formula Cl3H2ORh
Molecular Weight 227.28 g/mol
Cat. No. B1369463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium trichloride hydrate
Molecular FormulaCl3H2ORh
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESO.Cl[Rh](Cl)Cl
InChIInChI=1S/3ClH.H2O.Rh/h3*1H;1H2;/q;;;;+3/p-3
InChIKeyHSSMNYDDDSNUKH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium Trichloride Hydrate: The Water-Soluble Rh(III) Chloride Precursor for Homogeneous Catalysis and Coordination Chemistry


Rhodium trichloride hydrate, with the general formula RhCl₃·xH₂O (x typically 1–3), is a diamagnetic red-brown crystalline solid and the most widely utilized entry point into rhodium coordination and organometallic chemistry [1]. Unlike its anhydrous counterpart, this hydrated form exhibits high aqueous solubility, enabling its use as a convenient, bench-stable source of Rh(III) for the in situ generation of catalytically active species . The commercial material is typically supplied as the trihydrate, RhCl₃·3H₂O, and serves as the default precursor for synthesizing Wilkinson's catalyst, [RhCl(PPh₃)₃], as well as a vast array of Rh(I) and Rh(III) complexes employed in hydrogenation, hydrosilylation, C–H activation, and decarbonylation reactions [2].

Why Anhydrous RhCl₃ or Alternative Noble Metal Chlorides Cannot Simply Replace RhCl₃·xH₂O


The hydrated and anhydrous forms of rhodium trichloride are not interchangeable; anhydrous RhCl₃ is virtually insoluble in water and common organic solvents, rendering it impractical for most homogeneous catalytic applications where soluble Rh(III) is required [1]. Furthermore, the specific hydration state influences the product distribution in catalytic reactions—anhydrous RhCl₃ yields a markedly different alkene isomer ratio in fatty acid decarbonylation compared to the hydrated form, underscoring that the water ligands are not innocent spectators but actively modulate the catalytic cycle [2]. Among the noble metal chlorides (RuCl₃, IrCl₃, PdCl₂), each displays a distinct chemoselectivity profile; for instance, RhCl₃·3H₂O is active for oxidation but not decomposition in formic acid conversion, whereas RuCl₃ exhibits the opposite behavior, making direct substitution detrimental to reaction outcome [3].

Quantitative Differentiation Evidence for Rhodium Trichloride Hydrate vs. Closest Analogs


Solubility: Hydrated RhCl₃ is Freely Water-Soluble, Anhydrous RhCl₃ is Insoluble

The hydrated form of rhodium trichloride (RhCl₃·xH₂O) exhibits high water solubility, enabling its use as a convenient Rh(III) source for aqueous and polar organic reaction media [1]. In direct contrast, anhydrous RhCl₃ is reported as insoluble in water and common organic solvents, severely limiting its utility in homogeneous catalytic protocols that require soluble metal precursors . This fundamental physicochemical difference dictates that the hydrated form is the only practical choice for solution-phase rhodium chemistry unless specialized handling for anhydrous conditions is employed.

Solubility Coordination Chemistry Homogeneous Catalysis

Regioselectivity in Fatty Acid Decarbonylation: Hydrated vs. Anhydrous RhCl₃ Alters Alkene Isomer Distribution

In the catalytic decarbonylation of stearic acid to heptadecenes using RhCl₃ and triphenylphosphine, the isomeric composition of the alkene product is strongly dependent on the hydration state of the rhodium precursor [1]. Anhydrous RhCl₃ produced approximately the same amount of 2-heptadecene, twice the amount of 3-heptadecene, and approximately half the amount of 1-heptadecene compared to hydrated RhCl₃ [1]. This demonstrates that the presence of water ligands in the Rh(III) coordination sphere influences the in situ formation of the active Rh(I) catalyst, [(C₆H₅)₃P]₂Rh(CO)Cl, and consequently alters the product regioselectivity.

Decarbonylation Regioselectivity Fatty Acid Conversion

Chemoselectivity in Formic Acid Conversion: RhCl₃·3H₂O is an Oxidation Catalyst, RuCl₃·xH₂O Favors Decomposition

A comparative evaluation of noble metal chlorides as catalyst precursors for formic acid (88% HCO₂H) reactions at 75–80 °C revealed distinct chemoselectivity profiles [1]. RhCl₃·3H₂O was found to be an active catalyst for the oxidation pathway (2HCO₂H + O₂ → 2H₂O + 2CO₂) but was inactive for the decomposition pathway (HCO₂H → H₂ + CO₂) under the conditions tested [1]. Conversely, RuCl₃·xH₂O displayed the opposite selectivity, functioning as an active decomposition catalyst but not an active oxidation catalyst [1]. PdCl₂ exhibited modest activity for all three pathways (decomposition, dehydration, oxidation), while IrCl₃·xH₂O was relatively active for all three [1].

Chemoselectivity Formic Acid Oxidation Decomposition

Silane Deuteration Efficiency: RhCl₃·xH₂O Comparable to RuCl₃·xH₂O and IrCl₃·xH₂O

In the deuteration of silanes under 1 bar D₂ at 30 °C, RhCl₃·xH₂O, RuCl₃·xH₂O, and IrCl₃·xH₂O were evaluated as simple metal salt catalysts [1]. For the substrate O(SiMe₂H)₂, the hydrogen-deuterium exchange catalyzed by RhCl₃·xH₂O and IrCl₃·xH₂O was found to be similarly efficient to that observed with RuCl₃·xH₂O [1]. However, a notable difference in catalytic alacrity was observed for the substrate Et₃SiH, where the activity of RhCl₃·xH₂O and IrCl₃·xH₂O dropped compared to the ruthenium salt [1]. This indicates that while the three hydrated trichlorides show comparable performance for certain silanes, substrate-specific variations exist.

Silane Deuteration H/D Exchange Noble Metal Chlorides

Precursor Effect on Rh Nanoparticle Lability: Chloride vs. Nitrate Rh Sources

The choice of rhodium precursor salt significantly influences the properties of the resulting supported rhodium catalysts [1]. In studies of Rh/Al₂O₃ and related systems, catalysts prepared from rhodium trichloride as the precursor yielded rhodium particles that were labile and underwent almost complete disruption in a CO atmosphere, forming Rh(I) species [1]. In contrast, particles prepared from rhodium nitrate were stable under CO and did not undergo this disruption [1]. This indicates that residual chloride stabilizes the low-valent Rh(I) state, while nitrate-derived catalysts favor metallic Rh(0) particles that resist CO-induced fragmentation.

Supported Catalysts Rhodium Precursor Nanoparticle Stability CO Adsorption

Synthetic Versatility: RhCl₃·3H₂O as the Universal Rh(III) Precursor for Complex Synthesis

Rhodium trichloride trihydrate is the standard starting material for preparing the vast majority of rhodium coordination and organometallic complexes, a role not shared by other rhodium halides or salts to the same extent [1]. It serves as the direct precursor to Wilkinson's catalyst, [RhCl(PPh₃)₃], through reduction in the presence of excess triphenylphosphine [2], and to dimeric [Cp*RhCl₂]₂ complexes used extensively in C–H activation [3]. The hydrated form's solubility facilitates straightforward ligand exchange reactions in aqueous or alcoholic media, whereas anhydrous RhCl₃, rhodium(III) nitrate, or rhodium(III) acetate are either less soluble, more expensive, or introduce anions that can poison subsequent catalytic cycles [1].

Coordination Chemistry Organometallic Synthesis Precursor

Validated Application Scenarios for Rhodium Trichloride Hydrate Based on Comparative Evidence


Homogeneous Hydrogenation Catalyst Precursor Synthesis

RhCl₃·3H₂O is the canonical precursor for synthesizing Wilkinson's catalyst, [RhCl(PPh₃)₃], and related Rh(I) hydrogenation catalysts. Its water solubility allows for facile ligand exchange with triphenylphosphine in refluxing ethanol, a procedure that is not feasible with insoluble anhydrous RhCl₃. The resulting catalysts are employed industrially for the selective hydrogenation of alkenes, alkynes, and ketones under mild conditions [1].

Decarbonylation of Fatty Acids for Renewable Alkene Production

Based on the demonstrated regioselectivity differences [1], hydrated RhCl₃ is the preferred precursor for decarbonylation processes where the 1-heptadecene to 3-heptadecene ratio must be controlled. This application is relevant to the conversion of biomass-derived fatty acids into drop-in fuel precursors and specialty chemical intermediates.

Formic Acid Oxidation for Hydrogen Storage and Direct Formic Acid Fuel Cells (DFAFC)

The chemoselectivity data [1] indicate that RhCl₃·3H₂O is an effective oxidation catalyst for formic acid, making it a suitable precursor for anode catalysts in DFAFCs or for hydrogen generation via selective oxidation. In contrast, RuCl₃ would be selected for decomposition-based hydrogen release, highlighting the importance of precursor choice based on the desired reaction pathway.

Synthesis of C–H Activation Precatalysts (e.g., [Cp*RhCl₂]₂)

RhCl₃·3H₂O is the standard starting material for the synthesis of dimeric pentamethylcyclopentadienyl rhodium(III) dichloride, [Cp*RhCl₂]₂, a workhorse precatalyst for directed C–H functionalization and cyclometalation reactions [1]. The hydrated form's reactivity with Cp*H and its solubility in alcoholic solvents facilitate this high-yielding synthesis, a route not accessible with other rhodium salts that may introduce coordinating anions.

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